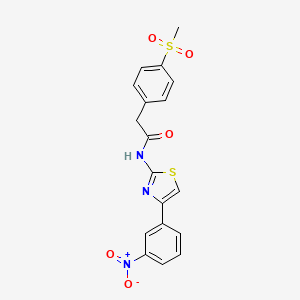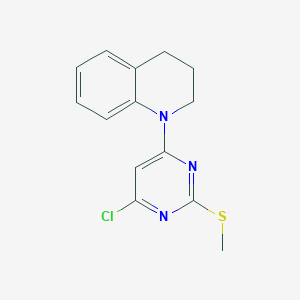
1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines a pyrimidine ring with a tetrahydroquinoline structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both a chloro and a methylsulfanyl group on the pyrimidine ring adds to its chemical versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the pyrimidine ring with the desired substituents, followed by the formation of the tetrahydroquinoline moiety.
-
Synthesis of the Pyrimidine Ring
- The pyrimidine ring can be synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with methylthiol in the presence of a base such as sodium hydride. This reaction introduces the chloro and methylsulfanyl groups at the 6 and 2 positions, respectively.
- Reaction conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) at temperatures ranging from 0°C to room temperature.
-
Formation of Tetrahydroquinoline
- The tetrahydroquinoline moiety can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
- Reaction conditions: This reaction is usually performed under acidic conditions, often using a Lewis acid catalyst such as BF3·Et2O, at temperatures between 50°C and 100°C.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
-
Oxidation
- The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Major products: Sulfoxide or sulfone derivatives.
-
Reduction
- The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
- Major products: Dechlorinated tetrahydroquinoline derivatives.
-
Substitution
- The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
- Major products: Substituted tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature to 50°C.
Reduction: Lithium aluminum hydride; typically performed in anhydrous ether at low temperatures (0°C to room temperature).
Substitution: Nucleophiles such as amines or thiols; typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures (50°C to 100°C).
Applications De Recherche Scientifique
1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a scaffold for developing new pharmaceuticals due to its unique structure and reactivity.
- Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
-
Organic Synthesis
- Used as an intermediate in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
-
Materials Science
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may exert its effects through:
-
Molecular Targets
- Binding to specific enzymes or receptors, thereby modulating their activity.
- Inhibiting or activating signaling pathways involved in disease processes.
-
Pathways Involved
- May interact with pathways related to cell proliferation, apoptosis, or inflammation.
- Potential to modulate the activity of kinases, proteases, or other key regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
Pyrimidine Derivatives
- Compounds such as 2-chloro-4,6-dimethoxypyrimidine share structural similarities but lack the tetrahydroquinoline moiety.
- These derivatives are often used in the synthesis of pharmaceuticals and agrochemicals.
-
Tetrahydroquinoline Derivatives
- Compounds like 1,2,3,4-tetrahydroquinoline itself or its substituted derivatives.
- These compounds are known for their biological activities and are used in drug development.
Uniqueness
1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of the pyrimidine and tetrahydroquinoline moieties, along with the specific substituents (chloro and methylsulfanyl groups). This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S/c1-19-14-16-12(15)9-13(17-14)18-8-4-6-10-5-2-3-7-11(10)18/h2-3,5,7,9H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIPPNLYSFIRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
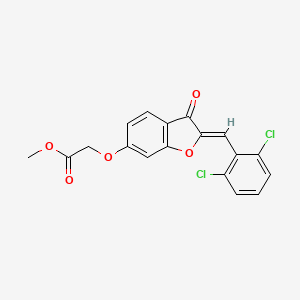
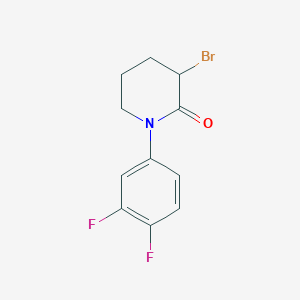
![N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2772369.png)

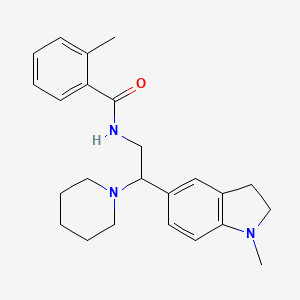
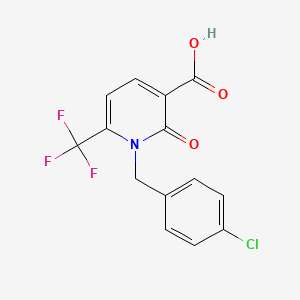
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid](/img/structure/B2772375.png)
![4-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2772378.png)
![tert-butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2772379.png)

![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2772381.png)
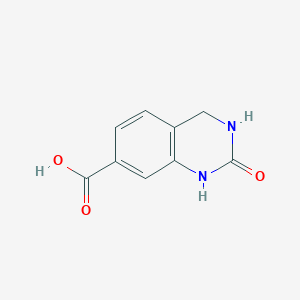
![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2772383.png)
